molecular formula C22H23N3O4 B5762816 N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide

Cat. No.: B5762816
M. Wt: 393.4 g/mol
InChI Key: WCCZAPSTTOFXTF-ZVHZXABRSA-N
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Description

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, and a Schiff base linkage, which is often utilized in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide typically involves a multi-step process. One common method includes the condensation of 2-quinolin-8-yloxypropanoic acid with 2-ethoxy-5-methoxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amines

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form stable complexes with transition metals, which are useful in various catalytic processes.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent. The quinoline moiety is known for its biological activity, making this compound a candidate for drug development.

    Medicine: Explored for its anticancer properties. Studies have shown that quinoline derivatives can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms.

    Industry: Utilized in the synthesis of advanced materials and polymers. The compound’s unique structure allows it to be incorporated into various polymeric frameworks, enhancing their properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It can also disrupt the electron transport chain in microbial cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide
  • N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • N-[(E)-(4-methylphenyl)methylideneamino]-2,4-dinitroaniline

Uniqueness

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide stands out due to its unique combination of a quinoline moiety and a Schiff base linkage. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable complexes with metals and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-28-19-11-10-18(27-3)13-17(19)14-24-25-22(26)15(2)29-20-9-5-7-16-8-6-12-23-21(16)20/h5-15H,4H2,1-3H3,(H,25,26)/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCZAPSTTOFXTF-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C(C)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C(C)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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